Pan-Type-I IFN Neutralization vs. Non-Neutralizing Anti-IFNAR1 Antibody 34F10: Direct Head-to-Head Comparison
In the same study, Faralimomab (64G12) and comparator antibody 34F10 were directly compared. Both antibodies recognized the IFNAR1 extracellular domain with similar affinity; however, 64G12 neutralized the antiviral and antiproliferative actions of all type I IFNs tested (IFN-α2, IFN-α8, IFN-β, IFN-ω, and human leukocyte IFN), while 34F10 exhibited no neutralizing activity against any type I IFN [1]. Immunoprecipitation showed 64G12 recognizes a 105 kD protein and 34F10 a 110 kD protein in Daudi cell extracts, suggesting differential glycosylation or conformational recognition [1].
| Evidence Dimension | Neutralization of type I interferon biological activity (antiviral and antiproliferative) |
|---|---|
| Target Compound Data | Neutralizes IFN-α2, IFN-α8, IFN-β, IFN-ω, and human leukocyte IFN (all type I IFNs tested) |
| Comparator Or Baseline | 34F10: binds IFNAR1 with similar affinity but neutralizes zero of the type I IFNs tested |
| Quantified Difference | Complete neutralization vs. no neutralization across all type I IFN subtypes tested |
| Conditions | Daudi and Ly28 human cell lines; radiolabeled interferon binding inhibition assay; antiviral and antiproliferative bioassays |
Why This Matters
Demonstrates that receptor binding alone is insufficient for neutralization; Faralimomab's specific epitope within subdomain 1 is critical for functional pan-IFN-I blockade, making it the appropriate choice for experiments requiring complete type I IFN pathway inhibition rather than mere receptor occupancy.
- [1] Eid P, Tovey MG. Characterization of a domain of a human type I interferon receptor protein involved in ligand binding. J Interferon Cytokine Res. 1995;15(3):205-11. PMID: 7584665. View Source
